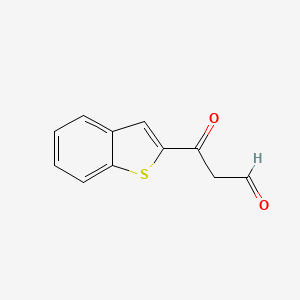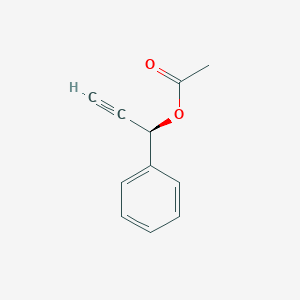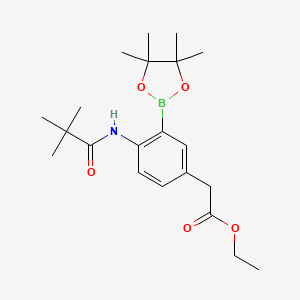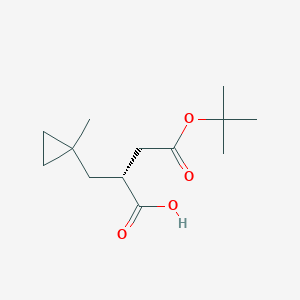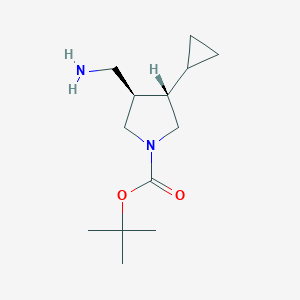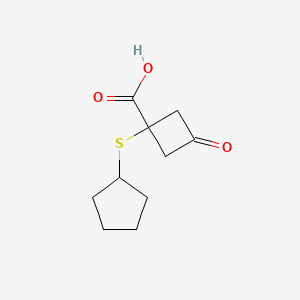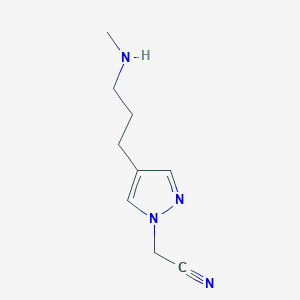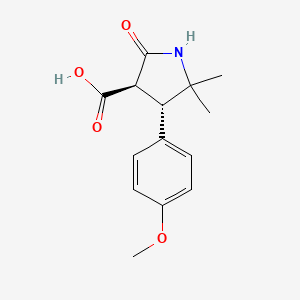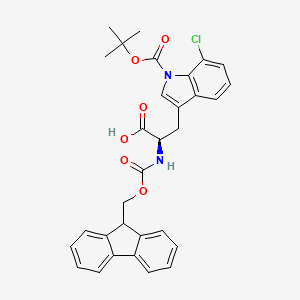
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of fluorenyl, indole, and propanoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Formation of Indole Derivative: The indole derivative is synthesized through a series of reactions involving chlorination and subsequent protection.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA.
Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
化学反応の分析
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC or DMP to introduce carbonyl functionalities.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the chloro group of the indole moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic certain amino acid residues. It can also be used in the development of peptide-based drugs.
Medicine
In medicinal chemistry, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used in the design and synthesis of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid can be used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorenyl and propanoic acid groups can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid: Similar structure but lacks the chloro group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)propanoic acid: Similar structure but with the chloro group at a different position.
Uniqueness
The presence of the chloro group at the 7-position of the indole moiety in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid makes it unique. This specific substitution pattern can influence the compound’s reactivity and binding properties, making it a valuable compound for various applications.
特性
分子式 |
C31H29ClN2O6 |
|---|---|
分子量 |
561.0 g/mol |
IUPAC名 |
(2R)-3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C31H29ClN2O6/c1-31(2,3)40-30(38)34-16-18(19-13-8-14-25(32)27(19)34)15-26(28(35)36)33-29(37)39-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-14,16,24,26H,15,17H2,1-3H3,(H,33,37)(H,35,36)/t26-/m1/s1 |
InChIキー |
CGPBVZDUOZWENA-AREMUKBSSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


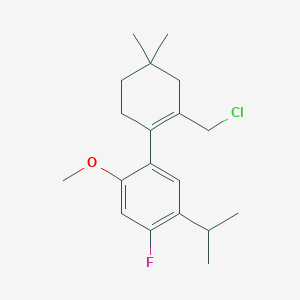
![(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B13339150.png)

